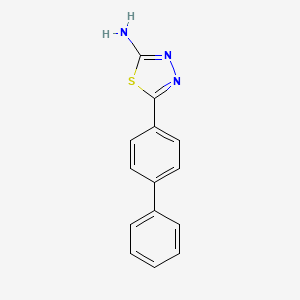
7-hydroxy-3,4-dihydro-1H-naphthalen-2-one
Vue d'ensemble
Description
“7-hydroxy-3,4-dihydro-1H-naphthalen-2-one” is a chemical compound with the molecular formula C10H10O2 . It is also known by other names such as “7-Hydroxy-2-tetralone”, “7-HYDROXYL-2-TETRALONE”, and "7-HYDROXY-1,2,3,4-TETRAHYDRONAPHTHALEN-2-ONE" .
Synthesis Analysis
The synthesis of “7-hydroxy-3,4-dihydro-1H-naphthalen-2-one” can be achieved through the demethylation of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone . It has been used in the synthesis of 2-alkylamino-6-hydroxy-5-hydroxymethyl-1,2,3,4-tetrahydro-1-naphthalenols .
Molecular Structure Analysis
The molecular structure of “7-hydroxy-3,4-dihydro-1H-naphthalen-2-one” is characterized by a naphthalene core with a hydroxy group at the 7th position and a ketone group at the 2nd position . The InChI code for this compound is “1S/C10H10O2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,11H,2,4,6H2” and the Canonical SMILES is "C1CC2=C(CC1=O)C=C(C=C2)O" .
Physical And Chemical Properties Analysis
The molecular weight of “7-hydroxy-3,4-dihydro-1H-naphthalen-2-one” is 162.18 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound is characterized by a Rotatable Bond Count of 0 and a Topological Polar Surface Area of 37.3 Ų . The Exact Mass and Monoisotopic Mass of the compound are both 162.068079557 g/mol .
Applications De Recherche Scientifique
Crystallography and Structural Analysis
The compound 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one has been studied for its crystal structure, which provides valuable insights into its chemical behavior and potential applications. The monoclinic crystal structure with specific atomic coordinates and displacement parameters offers a foundation for understanding its interaction with other molecules and its suitability in designing new materials .
Organic Synthesis Intermediates
This compound serves as an intermediate in the synthesis of complex organic molecules. Its structure is pivotal in the Friedel–Crafts reaction, the Wolff–Kishner–Huang Minglong reduction reaction, and cyclization reactions, which are fundamental steps in synthesizing various pharmacologically active compounds .
Biological Reagent
As a biochemical reagent, this compound finds applications in life science research. It can be used as a biological material or organic compound for studies related to cellular processes, enzymatic reactions, and other biological pathways .
Indole Derivative Synthesis
Indole derivatives, which have a wide range of biological activities, can be synthesized using 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one as a starting material. These derivatives are significant in developing new drugs with antiviral, anti-inflammatory, anticancer, and other therapeutic properties .
Material Science
In material science, the detailed crystallographic data of 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one can be utilized to design and develop new materials with desired properties. Understanding its molecular structure aids in predicting and manipulating its interactions with other substances .
Chemical Education
This compound is also used in chemical education, where students can learn about the practical aspects of crystallography, organic synthesis, and the application of theoretical chemistry in real-world scenarios. It serves as an example to illustrate various chemical reactions and synthesis techniques .
Orientations Futures
Mécanisme D'action
Target of action
Hydroxyphenyl groups in molecules often interact with proteins, enzymes, or receptors in the body, which could potentially be the targets of this compound .
Mode of action
Without specific studies, it’s difficult to determine the exact mode of action of 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one. The distorted conformation of the molecule may increase the likelihood of interaction with biologically active molecules, potentially resulting in enhanced biological activity .
Action environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one. For instance, the compound is stored in an inert atmosphere at a temperature between 2-8°C , suggesting that it may be sensitive to oxygen, moisture, or higher temperatures.
Propriétés
IUPAC Name |
7-hydroxy-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,11H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLOEHIVHXTMBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400755 | |
| Record name | 7-Hydroxy-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-3,4-dihydro-1H-naphthalen-2-one | |
CAS RN |
37827-68-2 | |
| Record name | 7-Hydroxy-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

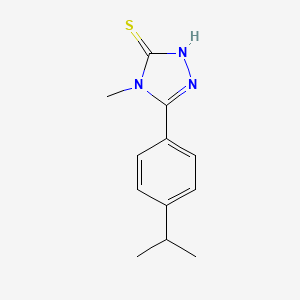
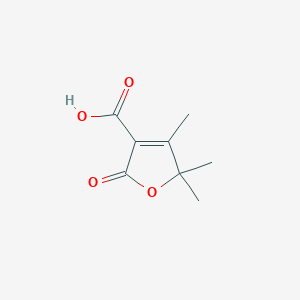
![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)




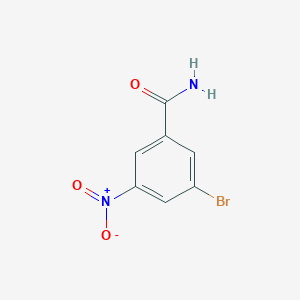

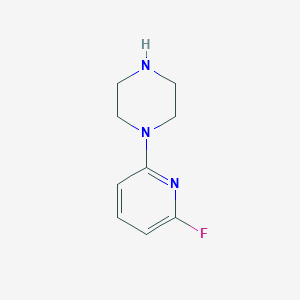


![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)
